
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one, also known as 3-MMC, is a synthetic cathinone that belongs to the family of amphetamine-like stimulants. It has gained popularity as a recreational drug due to its euphoric and stimulating effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases their concentration in the synaptic cleft. This leads to an increase in their activity, resulting in the euphoric and stimulating effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in physical activity. Prolonged use of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one can lead to addiction, as well as adverse effects on the cardiovascular and nervous systems.
Advantages and Limitations for Lab Experiments
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has advantages as a research tool due to its ability to increase the release of neurotransmitters in the brain. However, its recreational use has led to legal restrictions on its availability, which limits its use in scientific research.
Future Directions
Future research on 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one should focus on its potential therapeutic applications in the treatment of depression, anxiety, and ADHD. It should also investigate the long-term effects of the drug on the cardiovascular and nervous systems, as well as its potential for addiction. Additionally, research should be conducted on the development of new synthetic cathinones with improved therapeutic properties and fewer adverse effects.
Conclusion:
In conclusion, 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one is a synthetic cathinone that has potential therapeutic applications. Its mechanism of action involves the reuptake inhibition of dopamine, norepinephrine, and serotonin, leading to its euphoric and stimulating effects. However, its recreational use has led to legal restrictions on its availability, limiting its use in scientific research. Future research should focus on its potential therapeutic applications and the development of new synthetic cathinones with improved therapeutic properties.
Synthesis Methods
The synthesis of 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 3-methylbutanone with 2-thiophen-3-ylpyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain pure 3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one.
Scientific Research Applications
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one has been studied for its potential therapeutic applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a role in regulating mood and behavior.
properties
IUPAC Name |
3-methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NOS/c1-10(2)8-13(15)14-6-3-4-12(14)11-5-7-16-9-11/h5,7,9-10,12H,3-4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLZIKJFPLEVDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC1C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(2-thiophen-3-ylpyrrolidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)
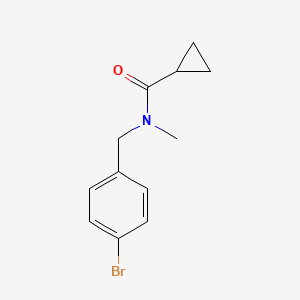
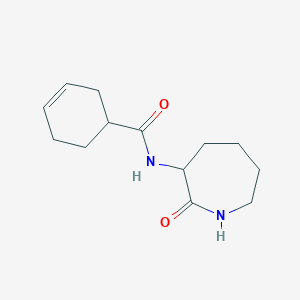
![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)

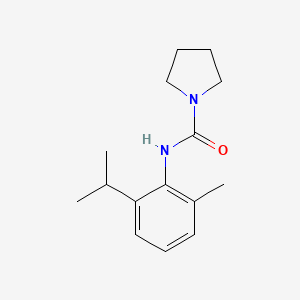
![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


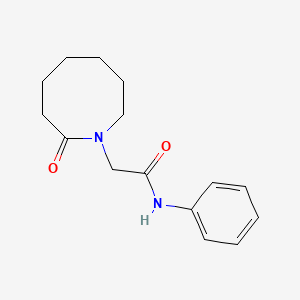
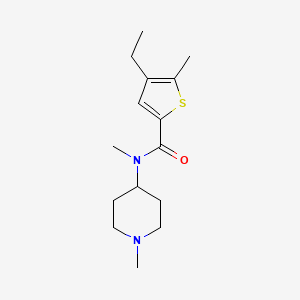
![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
